molecular formula C23H21N3O4S2 B2541431 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 451468-39-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2541431
M. Wt: 467.56
InChI Key: URTDZQZPVWMJNQ-UHFFFAOYSA-N
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Description

“2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones has been reported to be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones typically involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds similar to the one often involves detailed crystallographic studies to understand their structural characteristics. For instance, studies on (diaminopyrimidin-2-yl)thioacetamide derivatives have provided insights into their molecular conformations, showing folded conformations and specific inclinations between pyrimidine and benzene rings. Such structural analyses can aid in understanding the compound's chemical behavior and potential interactions with biological targets (Subasri et al., 2017).

Anticancer and Antimicrobial Applications

Thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer and antimicrobial properties. Studies have synthesized novel analogs aiming to inhibit key enzymes or pathways in cancer cells or bacteria, demonstrating the versatility of these compounds in drug development. For example, compounds designed to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promise as dual inhibitors with potential applications in cancer therapy (Gangjee et al., 1996).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-29-16-8-9-17(19(12-16)30-2)24-20(27)14-32-23-25-18-10-11-31-21(18)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTDZQZPVWMJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

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